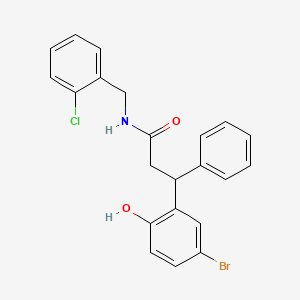![molecular formula C23H29F3N2O2 B4138976 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4138976.png)
2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, commonly known as A-967079, is a selective and potent blocker of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including capsaicin, heat, acid, and endocannabinoids. TRPV1 is involved in the regulation of pain, inflammation, and thermoregulation. A-967079 is a valuable tool for studying the role of TRPV1 in these processes.
Wirkmechanismus
A-967079 blocks 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide by binding to a specific site on the channel. This site is located in the pore region of the channel and is distinct from the capsaicin binding site. A-967079 blocks 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in a voltage-dependent manner, meaning that it is more effective at blocking the channel when it is in the open state.
Biochemical and Physiological Effects:
A-967079 has a number of biochemical and physiological effects. The main effect is the inhibition of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide-mediated responses. This includes the inhibition of pain, inflammation, and thermoregulation. A-967079 has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of A-967079 is its selectivity for 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide. This means that it can be used to study the specific role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in various processes without affecting other ion channels. A-967079 is also a potent blocker of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, meaning that it can be used at low concentrations. One limitation of A-967079 is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the use of A-967079 in scientific research. One direction is the study of the role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in neuropathic pain. A-967079 has been shown to block neuropathic pain in animal models, suggesting that 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide may be involved in this process. Another direction is the study of the role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in cancer. 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has been implicated in the regulation of cancer cell proliferation and survival, and A-967079 may be a useful tool for studying this process. Finally, A-967079 may be useful for the development of new analgesic drugs that target 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
A-967079 has been used in a variety of scientific research applications. One of the main applications is the study of the role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in pain and inflammation. A-967079 has been shown to block capsaicin-induced pain and inflammation in animal models. A-967079 has also been used to study the role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in thermoregulation. A-967079 has been shown to block the hypothermic response to 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide agonists in animal models.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2O2/c24-23(25,26)18-1-2-20(28-3-5-30-6-4-28)19(10-18)27-21(29)14-22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBQHIYDDZZXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-acetylbenzyl)-2-pyridin-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4138903.png)
![N-(4-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4138905.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N'-phenylurea](/img/structure/B4138907.png)
![2-({3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138921.png)
![2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4138925.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4138935.png)

![11-methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B4138958.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4138961.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4138974.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(5-chloro-2-methoxybenzyl)ethanamine](/img/structure/B4138975.png)
![2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4138979.png)
![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4138983.png)